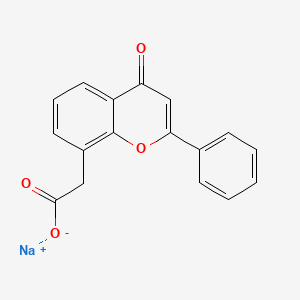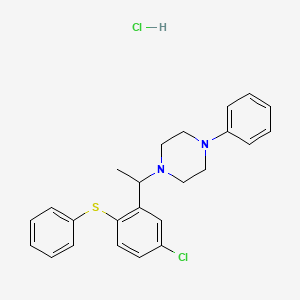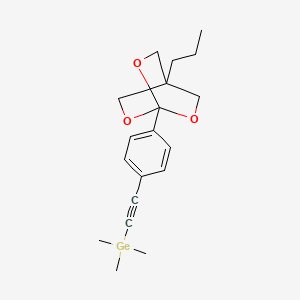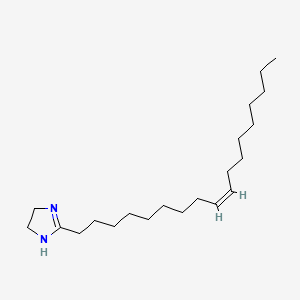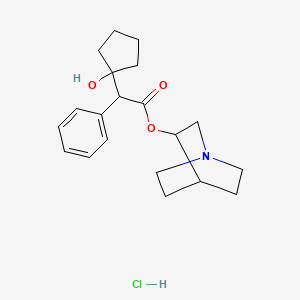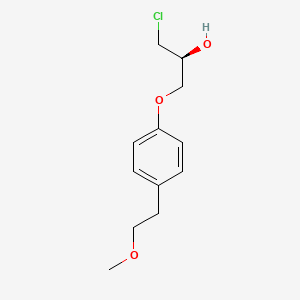
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- typically involves the kinetic resolution of its racemic mixture. One effective method employs Pseudomonas fluorescens lipase (PFL) as a biocatalyst. The enzyme selectively acylates the R-form of the racemic intermediate, leaving the S-form intact. The reaction is optimized at 30°C with an enzyme activity of 400 units and a substrate concentration of 10 mM, achieving high enantioselectivity and conversion within 3 hours .
Industrial Production Methods
Industrial production methods for this compound often leverage biocatalysis due to its efficiency and selectivity. The use of immobilized enzymes or whole-cell biocatalysts can enhance the scalability and economic viability of the process. These methods are designed to minimize waste generation and maximize yield, aligning with the principles of green chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to yield different alcohols or hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ethers or amines, while oxidation reactions can produce ketones or aldehydes .
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of chiral compounds and pharmaceuticals.
Biology: Studied for its interactions with enzymes and its role in enzymatic resolution processes.
Medicine: Serves as a precursor in the synthesis of metoprolol, a drug used to treat hypertension and other cardiovascular conditions.
Industry: Employed in the production of optically pure compounds for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- involves its interaction with specific enzymes, such as Pseudomonas fluorescens lipase. The enzyme selectively catalyzes the transesterification of the R-enantiomer, leaving the S-enantiomer intact. This selective acylation is facilitated by strong hydrogen bond interactions between the hydroxyl group of the R-enantiomer and key binding residues in the enzyme’s catalytic site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-phenoxy-2-propanol: Another chiral compound with similar structural features but different functional groups.
1-Chloro-2-hydroxy-3-phenoxy-propane: Shares the chloro and hydroxy groups but lacks the methoxyethyl substituent.
Uniqueness
1-Chloro-2-hydroxy-3-(4-(2-methoxyethyl)phenoxy)-propane, (S)- is unique due to its specific chiral properties and its role as an intermediate in the synthesis of metoprolol. Its selective interaction with enzymes like Pseudomonas fluorescens lipase highlights its potential for use in enantioselective synthesis and biocatalysis .
Eigenschaften
CAS-Nummer |
144449-77-4 |
|---|---|
Molekularformel |
C12H17ClO3 |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
(2S)-1-chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H17ClO3/c1-15-7-6-10-2-4-12(5-3-10)16-9-11(14)8-13/h2-5,11,14H,6-9H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
MAVSBQOSROXJQJ-LLVKDONJSA-N |
Isomerische SMILES |
COCCC1=CC=C(C=C1)OC[C@@H](CCl)O |
Kanonische SMILES |
COCCC1=CC=C(C=C1)OCC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


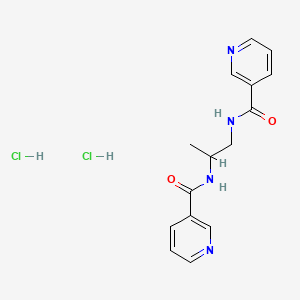

![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] (E)-non-2-enoate](/img/structure/B12733934.png)


